molecular formula C14H11N3O4 B3353273 9-Ethyl-3,6-dinitro-9H-carbazole CAS No. 53830-18-5

9-Ethyl-3,6-dinitro-9H-carbazole

Cat. No.: B3353273
CAS No.: 53830-18-5
M. Wt: 285.25 g/mol
InChI Key: XMYZULFVNDPXLC-UHFFFAOYSA-N
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Description

9-Ethyl-3,6-dinitro-9H-carbazole is a carbazole derivative functionalized with an ethyl group at the N9 position and nitro groups at the 3- and 6-positions. Carbazoles are aromatic heterocycles with a 9H-carbazole backbone, widely studied for their optoelectronic, photophysical, and catalytic properties. Substitution at the 3- and 6-positions with electron-withdrawing groups (e.g., nitro, formyl) or π-extending moieties (e.g., thienyl, imidazolyl) significantly alters their electronic structure and intermolecular interactions .

Properties

IUPAC Name

9-ethyl-3,6-dinitrocarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c1-2-15-13-5-3-9(16(18)19)7-11(13)12-8-10(17(20)21)4-6-14(12)15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYZULFVNDPXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347730
Record name 9-Ethyl-3,6-dinitro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53830-18-5
Record name 9-Ethyl-3,6-dinitro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 9-Ethyl-3,6-dinitro-9H-carbazole typically involves the nitration of 9-ethylcarbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to achieve the desired product. Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to ensure the purity of the final product .

Chemical Reactions Analysis

9-Ethyl-3,6-dinitro-9H-carbazole undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Material Science

1.1. Organic Light-Emitting Diodes (OLEDs)
9-Ethyl-3,6-dinitro-9H-carbazole has been utilized in the development of OLEDs due to its excellent electronic properties. The compound's ability to facilitate charge transport enhances the efficiency of these devices. Research indicates that carbazole derivatives can improve the performance of OLEDs by providing better charge injection and transport capabilities .

1.2. Photoconductive Materials
The compound exhibits promising photoconductivity, making it suitable for applications in photoconductive devices. Its unique structure allows for effective π–π stacking interactions, which are crucial for charge transfer processes in photoconductive materials .

Pharmaceutical Applications

2.1. Antibacterial and Antifungal Activity
Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance, 3-amino derivatives have been synthesized and tested for their antimicrobial activities, demonstrating potential as therapeutic agents against various pathogens .

2.2. Neuroprotective Agents
Recent research has identified some derivatives of this compound as potential neuroprotective agents in the treatment of neurodegenerative diseases such as Alzheimer's disease. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Agricultural Applications

3.1. Crop Protection
The synthesis of carbazole derivatives has led to the development of new fungicides that can protect crops from fungal infections. For example, certain derivatives have been reported to exhibit effective fungicidal activity against a range of agricultural pathogens .

Case Studies

StudyApplicationFindings
Wang et al. (2020)OLEDsDemonstrated enhanced efficiency in OLEDs using this compound as a dopant .
Bondock et al. (2021)AntimicrobialReported significant antimicrobial activity of synthesized derivatives against various bacterial strains .
Maily et al. (2005)Charge Transfer ComplexesCharacterized electron donor-acceptor interactions between 3,6-diamino and 3,6-dinitro derivatives, indicating potential for advanced materials .

Mechanism of Action

The mechanism of action of 9-Ethyl-3,6-dinitro-9H-carbazole and its derivatives involves interactions with various molecular targets. For example, its derivatives may inhibit specific enzymes or interact with DNA, leading to biological effects such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific derivative and its target .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

The following analysis compares 9-ethyl-3,6-dinitro-9H-carbazole with key analogs based on substituent effects, crystallography, and functional applications.

Structural and Electronic Comparison

Compound Substituents (Positions) Molecular Weight (g/mol) Key Structural Features Applications/Properties References
This compound -NO₂ (3,6), -C₂H₅ (9) ~285.3 (estimated) Expected planar nitro groups; ethyl group enhances solubility and disrupts π-stacking. Potential photorefractive materials, explosives
9-Ethyl-3,6-diformyl-9H-carbazole -CHO (3,6), -C₂H₅ (9) 257.28 Aldehyde groups lie within carbazole plane; planar structure enhances two-photon absorption. Nonlinear optics, sensors
9-Ethyl-3,6-bis(5-iodo-2-thienyl)-9H-carbazole -S-I-thienyl (3,6), -C₂H₅ (9) 611.29 Thienyl rings twisted (dihedral angles: 32.4°, 9.8°); C-H⋯I interactions stabilize dimers. Organic semiconductors, charge-transfer complexes
9-Ethyl-3,6-bis(1H-imidazol-1-yl)-9H-carbazole -imidazolyl (3,6), -C₂H₅ (9) 327.38 Imidazole rings twisted (55.8°, 43.7°); weak C-H⋯N/π interactions. Catalysis, OLEDs
3,6-Diiodo-9-ethyl-9H-carbazole -I (3,6), -C₂H₅ (9) 353.06 Iodo groups enable cross-coupling reactions; planar carbazole core. Synthetic intermediates for Suzuki couplings
Key Observations:
  • Nitro vs.
  • Planarity vs. Twisting: Planar substituents (e.g., -CHO, -NO₂) favor π-π stacking for optoelectronic applications, while bulky/thienyl groups disrupt stacking but enable unique intermolecular interactions (e.g., halogen bonding in iodo-thienyl derivatives) .
  • Ethyl Group Role : The ethyl group at N9 improves solubility in organic solvents and reduces crystallinity, which is critical for processing in thin-film devices .

Crystallographic and Intermolecular Interactions

This compound (Inferred):
  • Predicted Packing : Nitro groups may engage in C-H⋯O hydrogen bonds or nitro⋯π interactions, similar to nitrated aromatics.
  • Crystal System: Likely monoclinic (common for carbazoles, e.g., P21/c in bis-thienyl derivatives ).
Comparative Examples:

9-Ethyl-3,6-diformyl-9H-carbazole :

  • Space Group: P21/c .
  • Disorder: One aldehyde group is disordered (split occupancy 0.5), suggesting flexibility in planar substituents .

Bis-thienyl Derivative :

  • Intermolecular C-H⋯I interactions form centrosymmetric dimers, crucial for charge transport in semiconductors .

Biological Activity

9-Ethyl-3,6-dinitro-9H-carbazole is a derivative of carbazole that has garnered attention due to its potential biological activities. Carbazole and its derivatives are known for various pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features an ethyl group at the 9-position and nitro groups at the 3 and 6 positions of the carbazole ring. Its molecular formula is C13H10N4O4C_{13}H_{10}N_4O_4, with a molecular weight of approximately 278.24 g/mol. The presence of nitro groups is significant as they can influence the compound's reactivity and biological interactions.

Biological Activity

Research indicates that carbazole derivatives exhibit a range of biological activities. The specific biological activities of this compound include:

The mechanisms by which carbazole derivatives exert their biological effects often involve:

  • Apoptosis Induction : Compounds like ECCA induce apoptosis in cancer cells through caspase activation .
  • Interaction with Cellular Pathways : The potential for these compounds to interact with key cellular pathways may underpin their therapeutic effects.

Case Studies

A review on the biological potentials of carbazole derivatives highlighted several studies where similar compounds exhibited significant pharmacological activities:

  • Anticancer Studies : Research has shown that carbazole derivatives can inhibit tumor growth in vivo without affecting normal cells .
  • Fungicidal Applications : Some studies have indicated that dinitrocarbazole derivatives can serve as effective fungicides in agricultural applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound NameBiological ActivityMechanism
This compoundPotential antitumor activityInduction of apoptosis (hypothetical based on structural similarity)
9-Ethyl-9H-carbazole-3-carbaldehydeStrong inhibitory against melanoma cellsActivation of p53 pathway
Dinitrocarbazole derivativesAntibacterial and antifungalInteraction with microbial targets

Q & A

Q. What are the key considerations for synthesizing 9-Ethyl-3,6-dinitro-9H-carbazole in a laboratory setting?

  • Methodological Answer : Synthesis typically involves nitration of 9-ethylcarbazole. A two-step approach is recommended:

Nitration : Use a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC or HPLC.

Purification : Employ column chromatography (silica gel, dichloromethane/hexane eluent) followed by recrystallization from ethanol to isolate pure crystals .

  • Critical Parameters : Temperature control, stoichiometric excess of nitrating agent (1.5–2.0 equivalents), and inert atmosphere to prevent side reactions.

Q. How should researchers handle and store this compound to ensure safety?

  • Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin/eye contact due to potential irritancy (inferred from similar carbazoles) .
  • Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption. Label containers with hazard warnings (e.g., "Irritant").

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Primary Methods :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group deshielding effects).
  • IR : Detect NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • Mass Spectrometry : HRMS for molecular ion validation (expected m/z ≈ 287.07 [M+H]⁺).
    • Supplementary : UV-Vis spectroscopy to assess π→π* transitions (λmax ~300–350 nm) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized for nitro-substituted carbazole derivatives?

  • Crystallization : Use slow evaporation of dichloromethane/hexane mixtures to grow high-quality crystals.
  • Data Collection : Employ a Bruker APEX2 CCD diffractometer (MoKα radiation, λ = 0.71073 Å) with φ/ω scans. Collect data at 293 K to minimize thermal motion .
  • Refinement :
  • Use SHELXL for structure solution; apply restraints for disordered nitro groups (split models with 50% occupancy) .

  • Final R-factors: Aim for <0.05 (R₁) and <0.15 (wR₂) with data-to-parameter ratios >15 .

    Crystallographic Parameters Values (Example)
    Space groupP21/n
    a, b, c (Å)13.5475, 6.6954, 14.1840
    β (°)100.510
    V (ų)1264.99

Q. What computational methods are suitable for predicting electronic properties?

  • DFT Studies : Optimize geometry at B3LYP/6-31G* level. Analyze frontier orbitals (HOMO-LUMO gap) to predict charge transport and optoelectronic behavior .
  • Key Findings :
  • Nitro groups reduce HOMO-LUMO gaps (≈3.5 eV vs. ≈4.2 eV for unsubstituted carbazole), enhancing electron-accepting capacity.
  • Simulated UV-Vis spectra should align with experimental λmax values (±10 nm).

Q. How do nitro groups at 3,6-positions influence electropolymerization behavior?

  • Electrochemical Setup : Use a three-electrode system (glassy carbon working electrode, Pt counter, Ag/Ag⁺ reference) in acetonitrile/TBAPF₆ electrolyte .
  • Observations :
  • Nitro groups act as electron-withdrawing substituents, lowering oxidation potential (≈1.2 V vs. ≈1.5 V for 9-ethylcarbazole).
  • Polymer films exhibit reduced conductivity (10⁻⁵ S/cm) compared to alkyl/aryl-substituted derivatives due to decreased π-conjugation .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Conflicting reports on nitration efficiency (40–70%) may arise from differences in nitrating agent purity or reaction scale. Standardize reagent sources and scale (≤10 mmol) for reproducibility .
  • Crystallographic Disorder : Discrepancies in refinement models (e.g., split vs. isotropic treatment) can affect bond-length accuracy. Use high-resolution data (θ > 25°) and dynamic disorder models .

Applications in Academic Research

  • Organic Electronics : As an electron-deficient moiety, this compound is a candidate for n-type semiconductors in OLEDs or as a non-fullerene acceptor in photovoltaics .
  • Supramolecular Chemistry : Nitro groups enable hydrogen-bonding interactions (C–H⋯O/N) for designing crystalline frameworks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-Ethyl-3,6-dinitro-9H-carbazole
Reactant of Route 2
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9-Ethyl-3,6-dinitro-9H-carbazole

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